molecular formula C8H18ClN B2376477 2-Methylhept-6-en-3-amine hydrochloride CAS No. 882855-04-1

2-Methylhept-6-en-3-amine hydrochloride

Cat. No.: B2376477
CAS No.: 882855-04-1
M. Wt: 163.69
InChI Key: YFJWRJLDYQMUEP-UHFFFAOYSA-N
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Description

2-Methylhept-6-en-3-amine hydrochloride, also known as 2-Methyl-6-heptyl-3-aminopyridine hydrochloride, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of pyridine, and its synthesis method involves several steps.

Scientific Research Applications

Chemical Transformations and Synthesis

Research indicates that compounds like 2-Methylhept-6-en-3-amine hydrochloride are useful in various chemical transformations. For instance, hypohalogenation of similar compounds has been explored, demonstrating their potential as building blocks in organic synthesis (Veliev, Sadygov, Alimardanov, & Shatirova, 2007). Additionally, these compounds have been involved in reactions leading to unusual by-products in 1,4-dihydropyridine synthesis, highlighting their reactivity and utility in complex chemical processes (Patterson & Nelson, 1988).

Catalysis and Reaction Kinetics

In the context of catalysis, these compounds have been studied for their role in transition metal-catalyzed reactions. For example, they are involved in the direct addition of amine NH bonds to carbon-carbon multiple bonds (hydroamination), a process studied using in situ spectroscopic techniques (Su, Nguyen, & Müller, 2003). This highlights their role in facilitating and understanding complex catalytic processes.

Medicinal Chemistry and Drug Synthesis

In medicinal chemistry, compounds like this compound have been utilized in the synthesis of antineoplastic agents. For example, their derivatives have shown significant activity against various cancer cell lines, indicating their potential in cancer treatment research (Pettit et al., 2003). Additionally, their reactions with other compounds have led to the development of antimicrobial and anticoccidial agents, further underscoring their importance in drug development (Georgiadis, 1976).

Properties

IUPAC Name

2-methylhept-6-en-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-4-5-6-8(9)7(2)3;/h4,7-8H,1,5-6,9H2,2-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJWRJLDYQMUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC=C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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